

Spectroscopic Profile of 4,5-Difluoro-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Difluoro-2-nitroaniline

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This technical guide provides a comprehensive overview of the spectral data for the compound **4,5-Difluoro-2-nitroaniline** (CAS No: 78056-39-0).[\[1\]](#)[\[2\]](#) The document details available mass spectrometry data and outlines the expected characteristics for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, standardized experimental protocols for acquiring such data are provided, along with a logical workflow for the spectroscopic analysis of this compound.

Molecular Structure and Properties

- Molecular Formula: C₆H₄F₂N₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 174.11 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Orange to brown crystalline powder[\[1\]](#)
- Melting Point: 106-110 °C[\[1\]](#)

Spectroscopic Data

The following sections present the available and predicted spectral data for **4,5-Difluoro-2-nitroaniline**.

Mass Spectrometry

Mass spectrometry of **4,5-Difluoro-2-nitroaniline** provides key information regarding its molecular weight and fragmentation pattern. The molecular ion peak $[M]^+$ is expected at an m/z corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for **4,5-Difluoro-2-nitroaniline**

Feature	m/z Value
Molecular Ion Peak (M^+)	174
Second Highest Peak	128
Third Highest Peak	101

(Data sourced from PubChem)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **4,5-Difluoro-2-nitroaniline** are not readily available in public spectral databases. However, predicted chemical shifts and coupling patterns can be inferred based on the electronic effects of the substituents on the aromatic ring. The nitro group ($-\text{NO}_2$) is a strong electron-withdrawing group, while the amino group ($-\text{NH}_2$) is a strong electron-donating group. The fluorine atoms also exert a significant influence through both inductive and mesomeric effects.

Table 2: Predicted ^1H NMR Spectral Data for **4,5-Difluoro-2-nitroaniline**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (J) in Hz
H-3	7.5 - 7.8	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10, J(\text{H-F}) \approx 2-3$
H-6	6.9 - 7.2	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8-10, J(\text{H-F}) \approx 2-3$
$-\text{NH}_2$	5.0 - 6.0	Broad singlet (s)	-

Table 3: Predicted ^{13}C NMR Spectral Data for **4,5-Difluoro-2-nitroaniline**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (-NH ₂)	140 - 150
C-2 (-NO ₂)	130 - 140
C-3	115 - 125
C-4 (-F)	150 - 160 (d, ¹ JCF)
C-5 (-F)	145 - 155 (d, ¹ JCF)
C-6	105 - 115

Infrared (IR) Spectroscopy

The IR spectrum of **4,5-Difluoro-2-nitroaniline** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared (IR) Absorption Bands for **4,5-Difluoro-2-nitroaniline**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3300 - 3500	N-H symmetric & asymmetric stretching	Medium
1580 - 1650	N-H bending (scissoring)	Strong
1500 - 1600	C=C aromatic ring stretching	Medium
1475 - 1550	NO ₂ asymmetric stretching	Strong
1300 - 1360	NO ₂ symmetric stretching	Strong
1100 - 1400	C-F stretching	Strong
600 - 800	C-Cl stretching	Strong

(Predicted values based on typical functional group absorption regions)[[4](#)]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4,5-Difluoro-2-nitroaniline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-Difluoro-2-nitroaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical spectral width of 0-12 ppm is appropriate.
- ^{13}C NMR Acquisition: A proton-decoupled experiment should be used. A spectral width of 0-200 ppm is standard. Due to the potential for long relaxation times for quaternary carbons, a longer relaxation delay (d_1) of 5-10 seconds may be necessary for quantitative analysis.

IR Spectroscopy (ATR Method)

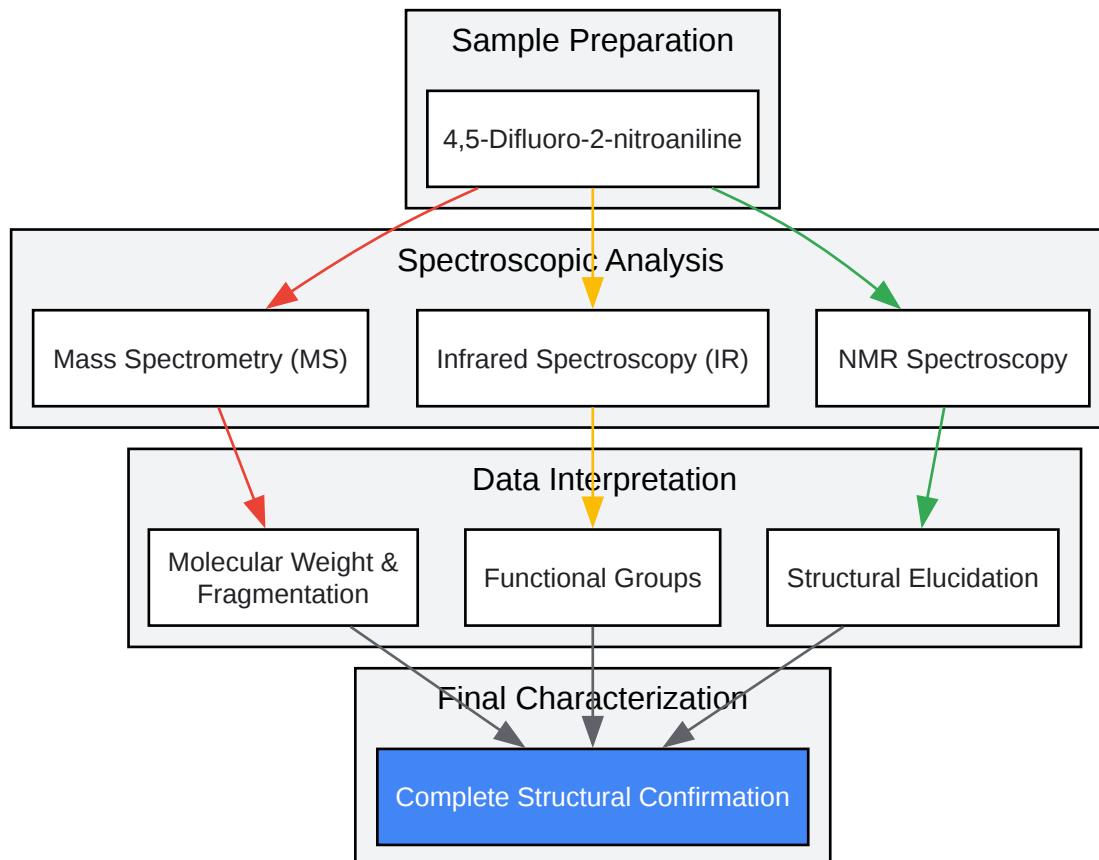
- Sample Preparation: Place a small amount (<1 mg) of the powdered **4,5-Difluoro-2-nitroaniline** sample directly onto the ATR crystal (e.g., diamond).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply consistent pressure to the sample using the ATR accessory's pressure clamp to ensure good contact.
 - Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient. The data is usually presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: For a solid sample like **4,5-Difluoro-2-nitroaniline**, a direct insertion probe (DIP) is often suitable. A small amount of the sample is placed in a capillary tube and inserted into the probe.
- Ionization: The probe is gradually heated to volatilize the sample into the ion source. A standard electron energy of 70 eV is typically used for electron ionization.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4,5-Difluoro-2-nitroaniline**.



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Caption: Workflow for the Spectroscopic Analysis of **4,5-Difluoro-2-nitroaniline**.

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